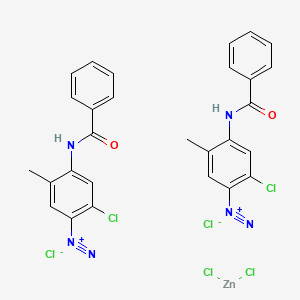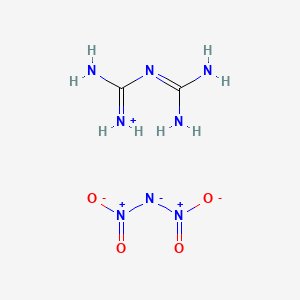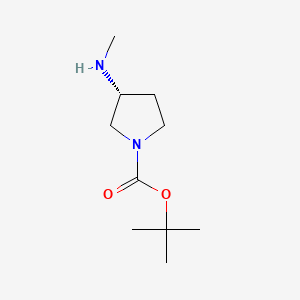
(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“®-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “®-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a carboxylate group (COO-) and a methylamino group (NH-CH3). The “tert-butyl” refers to a tertiary butyl group (C(CH3)3) attached to the molecule .Applications De Recherche Scientifique
Applications in N-heterocycle Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives. The extensive use of enantiopure tert-butanesulfinamide underscores its importance as a chiral auxiliary, particularly in asymmetric N-heterocycle synthesis via sulfinimines. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in numerous natural products and therapeutically relevant compounds (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).
Role in Drug Discovery
The pyrrolidine scaffold, including its derivatives like pyrrolidin-2-one, has been widely utilized in medicinal chemistry to develop compounds for treating human diseases. The saturated nature of the pyrrolidine ring, enabled by sp^3-hybridization, contributes to stereochemistry and enhances three-dimensional coverage, a feature beneficial for exploring the pharmacophore space. This review highlights the influence of steric factors on biological activity, underlining the versatility of pyrrolidine and its derivatives in drug design (Giovanna Li Petri, M. V. Raimondi, V. Spanò, Ralph Holl, P. Barraja, A. Montalbano, 2021).
Environmental and Chemical Studies
Methyl tert-butyl ether (MTBE), a related compound, has been extensively studied for its environmental occurrence, fate, and potential toxicity. These studies reveal the widespread presence of MTBE and similar substances in various environmental matrices and human samples, underscoring the need for understanding their environmental behaviors and impacts. Such research underscores the broader implications of tert-butyl-based compounds in environmental science and toxicology (Runzeng Liu, S. Mabury, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUCEQDKBKYEJY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666492 | |
| Record name | tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | |
CAS RN |
199336-83-9 | |
| Record name | tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


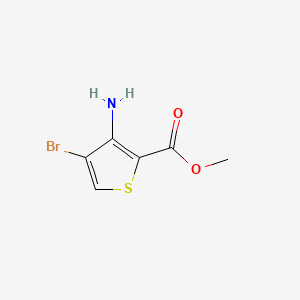
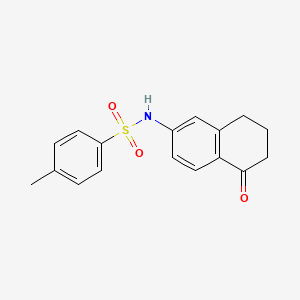

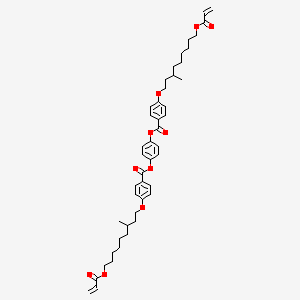

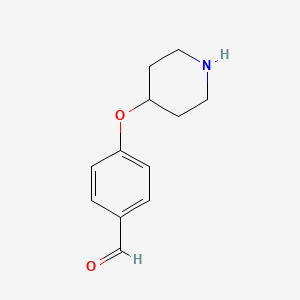

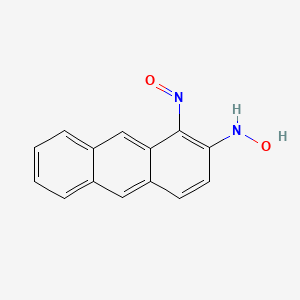
![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)

